N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide
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Overview
Description
N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of the piperazines with PhSH followed by selective intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The fluorophenyl group may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-ethyl-4-(4-(2-bromophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine and bromine analogs .
Properties
IUPAC Name |
N-ethyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-2-19-15(23)16-20-13(11-25-16)17(24)22-9-7-21(8-10-22)14-6-4-3-5-12(14)18/h3-6,11H,2,7-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYSNLCQMSLVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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